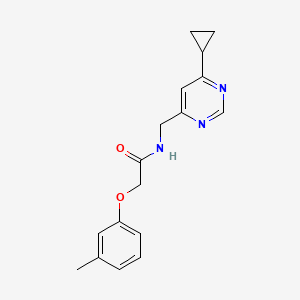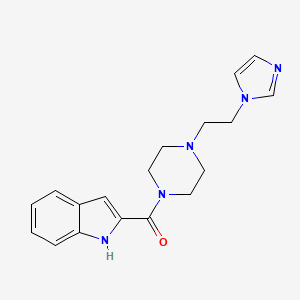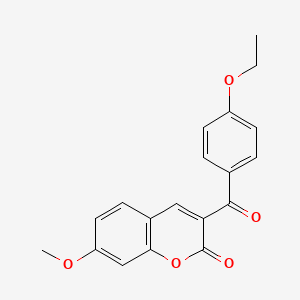![molecular formula C14H20N2O5 B2448008 1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1421462-67-0](/img/structure/B2448008.png)
1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications, if known.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or difficulties in the synthesis process.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also include information obtained from spectroscopic techniques such as NMR, IR, or mass spectrometry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, the mechanisms of these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione focuses on the synthesis and characterization of various spiro compounds. For instance, El-Telbany et al. (1977) detailed the synthesis of azaspirodione and related derivatives, emphasizing the creation of N-substituted azaspirodiones through the fusion of equimolecular amounts of specific amino compounds with 3-oxaspiro[5.5]undecane-2.4-dione. This research highlights the pharmacological potential of synthesized spiro compounds, including bis-azaspirodiones obtained through reactions with ethylene-diamine and higher homologues (F. El-Telbany, K. Ghoneim, & Khalifa, 1977). Huynh et al. (2017) further contribute to this field by presenting a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, maintaining the integrity of the pyrrolidinedione ring and elucidating the formation mechanism of these compounds (Thanh‐Truc Huynh, V. Nguyen, & H. Nishino, 2017).
Advanced Materials Development
Compounds with spiro structures, including those related to 1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione, have been explored for their potential in developing advanced materials. Zeng et al. (2010) synthesized and characterized novel spiro compounds, exploring their structural properties through X-ray diffraction and highlighting their potential applications in material science (Zeng et al., 2010). Similarly, research by Novotortsev et al. (2020) on new spiro-linked indolinone pyrrolidine selenoxoimidazolones emphasizes the creation of complex spiro systems and their potential applications in the field of medicinal chemistry and material sciences (Vladimir K. Novotortsev et al., 2020).
Pharmacological Screening
The pharmacological screening of synthesized spiro compounds is a key area of research. El-Telbany et al. (1977) included pharmacological screening in their study, although the specific outcomes and potential applications of these compounds in drug development were not detailed in the abstract (F. El-Telbany, K. Ghoneim, & Khalifa, 1977).
Safety And Hazards
This would include information about any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include information about safe handling procedures.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.
I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!
properties
IUPAC Name |
1-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-11-1-2-12(18)16(11)9-13(19)15-5-8-21-14(10-15)3-6-20-7-4-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAJZLRJAQXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)
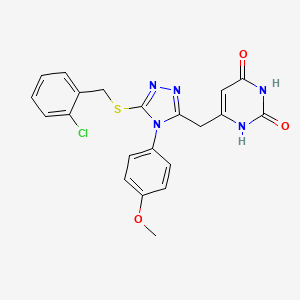
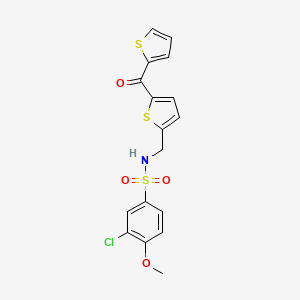

![3-Phenethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2447936.png)
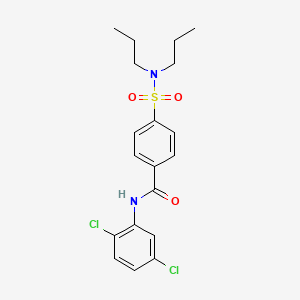
![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2447940.png)

![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)
